

Application Notes and Protocols for the NMR Analysis of Ravenelin

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Compound of Interest		
Compound Name:	Ravenelin	
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Introduction

Ravenelin, a naturally occurring xanthone with the molecular formula C₁₄H₁₀O₅, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] The structural elucidation and purity assessment of ravenelin are critical for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and quality control of natural products like ravenelin.[2] This document provides detailed application notes and protocols for the comprehensive NMR analysis of ravenelin.

Chemical Structure

Systematic Name: 1,4,8-trihydroxy-3-methylxanthen-9-one

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol



Structure:

Data Presentation: NMR Spectroscopic Data of a Related Xanthone

Note: Despite extensive literature searches, the specific ¹H and ¹³C NMR data for **ravenelin** from the primary source (Pina et al., Molecules 2021, 26, 3339) was located in the supplementary material, which was not accessible.[1][2] Therefore, for illustrative purposes, the following table presents the ¹H and ¹³C NMR data for a structurally similar xanthone, 3,4,8-trihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, as reported in the literature.[3] This data is intended to provide a reference for the expected chemical shifts and multiplicities for a compound with a similar core structure.



Atom No.	¹³ C Chemical Shift (δc) in ppm	¹ H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
1	126.6	-
2	111.9	-
3	145.9	-
4	133.3	-
4a	152.3	-
4b	155.3	-
5	107.3	-
6	148.4	-
7	110.9	-
8	160.7	12.57 (br s)
8a	105.6	-
9	179.8	-
9a	109.1	-
10	170.1	-
11	22.0	-

Experimental Protocols Sample Preparation for NMR Analysis

A critical step for obtaining high-quality NMR data is proper sample preparation.

Materials:

- Purified ravenelin sample
- Deuterated solvent (e.g., acetone-d₆, as used in the primary literature)[4]



- NMR tubes (5 mm)
- Internal standard (e.g., Tetramethylsilane TMS)
- Volumetric flasks and pipettes

Protocol:

- Sample Weighing: Accurately weigh 5-10 mg of purified ravenelin.
- Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., acetone-d₆) in a clean, dry vial.
- Internal Standard: Add a small amount of TMS (typically 1-2 μ L) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Quality Check: Visually inspect the sample for any undissolved particles. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

1D NMR Experiments:

- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.



- Number of Scans: 16-64, depending on the sample concentration.
- 13C NMR:
 - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).



- Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
- Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to
 establish the connectivity of the molecule and assign all proton and carbon signals.

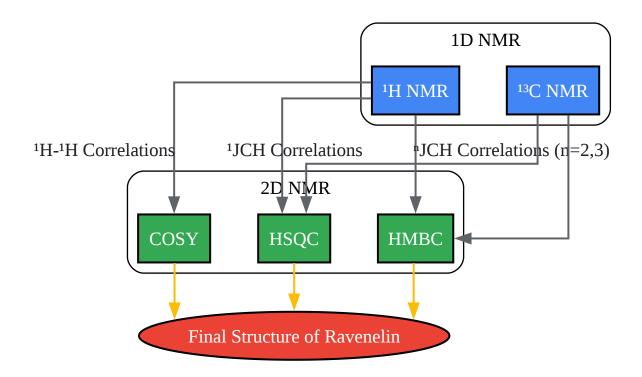
Mandatory Visualizations

The following diagrams illustrate the key workflows for the NMR analysis of ravenelin.



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Caption: Experimental workflow for the NMR analysis of ravenelin.



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Caption: Logical relationships in NMR-based structure elucidation.

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